trans-2-(245-Trifluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C10H7F3O2 It is characterized by the presence of a cyclopropane ring substituted with a trifluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, followed by carboxylation. One common method involves the reaction of 2,4,5-trifluorophenyl ethylene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to carboxylation under appropriate conditions to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reagents such as lithium aluminum hydride or borane are commonly used.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives or carbon dioxide.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, derivatives of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid are explored for their potential as drug candidates. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interactions with biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-(3-Trifluoromethylphenyl)cyclopropane-1-carboxylic acid
- trans-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluorination can significantly impact the compound’s chemical reactivity, biological activity, and physicochemical properties. The trifluorophenyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-3-9(13)8(12)2-5(7)4-1-6(4)10(14)15/h2-4,6H,1H2,(H,14,15) |
InChI Key |
RRPNGUXPZLIGJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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